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2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole

Cat. No.: B12863978
M. Wt: 216.55 g/mol
InChI Key: BPZJTUUHZPLYAN-UHFFFAOYSA-N
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Description

Significance of the Benzoxazole (B165842) Scaffold in Organic Chemistry and Medicinal Chemistry Research

The benzoxazole scaffold, a heterocyclic system featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, represents a privileged structure in the fields of organic and medicinal chemistry. nih.govwisdomlib.org These compounds, both naturally occurring and synthetic, have garnered significant attention due to their broad spectrum of biological activities. nih.gov The therapeutic potential of molecules containing this scaffold is extensive, with derivatives demonstrating antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic properties. wisdomlib.orgglobalresearchonline.net

The versatility of the benzoxazole core allows it to serve as a crucial building block in drug discovery. researchgate.net Its structure is considered an isostere of natural nucleic bases, which may allow it to interact more readily with the biopolymers of living systems. jocpr.com The scientific community's high interest in the benzoxazole core is evidenced by the continuous development of novel synthetic methodologies and the investigation of its derivatives as potential therapeutic agents. nih.govnih.gov The wide-ranging applications have established benzoxazoles as a staple in the design of new pharmaceutical agents. nih.govnih.gov

Overview of Substituted Benzoxazole Derivatives in Academic Inquiry

Academic research has extensively explored the synthesis and biological evaluation of substituted benzoxazole derivatives to understand their structure-activity relationships. nih.govmdpi.com The functionalization of the benzoxazole core, particularly at the C-2 and C-5 positions, has been a primary focus, as substitutions at these sites can significantly influence the molecule's biological efficacy. mdpi.com

A variety of synthetic strategies have been developed to access these derivatives. nih.gov Common approaches involve the condensation of o-aminophenols with various reagents to construct the heterocyclic ring. jocpr.comnih.gov Researchers have synthesized and tested numerous series of 2-substituted benzoxazoles, which have shown a wide array of pharmacological activities. nih.gov These investigations are crucial for developing next-generation therapeutic agents. nih.gov The ongoing academic inquiry into these compounds highlights their importance and the potential for discovering new molecules with enhanced biological profiles. wisdomlib.orgjocpr.com

Research Context of 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole within Benzoxazole Chemistry

Within the extensive family of benzoxazole derivatives, this compound emerges as a highly functionalized and reactive intermediate for organic synthesis. While specific research literature focusing solely on this exact molecule is not widespread, its structure suggests a deliberate design for use as a versatile building block. The chlorine atom at the 2-position is a key feature, serving as an excellent leaving group for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups at this position to create diverse libraries of new benzoxazole derivatives.

Furthermore, the substituents on the benzene ring—a fluorine atom at position 6 and a nitro group at position 5—significantly influence the electronic properties of the molecule. The electron-withdrawing nature of the nitro and fluoro groups makes the benzoxazole ring system electron-deficient, which can modulate the reactivity of the scaffold and the biological activity of its downstream products. The presence of these specific functionalities provides multiple reaction sites for further chemical transformations, positioning this compound as a valuable precursor for the synthesis of complex, poly-functionalized benzoxazole-based compounds in targeted research endeavors. Its utility is analogous to other halogenated nitroaromatic precursors used in the synthesis of specialized heterocyclic systems. chemicalbook.comresearchgate.netnih.gov

Compound Data Tables

Chemical Properties

PropertyValue
Chemical Formula C₇H₂ClFN₂O₃
Molecular Weight 216.55 g/mol
IUPAC Name This compound
Appearance (Predicted) Crystalline Solid
Solubility (Predicted) Soluble in common organic solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2ClFN2O3 B12863978 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2ClFN2O3

Molecular Weight

216.55 g/mol

IUPAC Name

2-chloro-6-fluoro-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C7H2ClFN2O3/c8-7-10-4-2-5(11(12)13)3(9)1-6(4)14-7/h1-2H

InChI Key

BPZJTUUHZPLYAN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)OC(=N2)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Chloro 6 Fluoro 5 Nitro 1,3 Benzoxazole

Fundamental Reactivity of the 1,3-Benzoxazole Ring System

The 1,3-benzoxazole ring is an aromatic heterocyclic system that is relatively stable. wikipedia.org Its reactivity is influenced by the fusion of the benzene (B151609) and oxazole (B20620) rings. The oxazole ring contains two heteroatoms, nitrogen and oxygen, which affect the electron distribution within the aromatic system. The lone pair of electrons on the oxygen atom participates in the aromatic sextet, while the nitrogen atom, with its lone pair in an sp2 hybrid orbital in the plane of the ring, acts as a weak base.

The benzoxazole (B165842) nucleus is generally susceptible to electrophilic attack on the benzene ring, although the presence of the electron-withdrawing nitro group in 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole deactivates the ring towards such reactions. Nitration of benzoxazole, for instance, typically occurs at the 5- or 6-position. researchgate.net Conversely, the oxazole part of the ring system can be susceptible to nucleophilic attack, particularly at the C2 position, which is positioned between two electronegative atoms. The presence of a good leaving group, such as the chlorine atom at the C2 position in the title compound, makes this position highly activated for nucleophilic substitution.

Reactions Involving Halogen Substituents (Chlorine and Fluorine)mdpi.com

The this compound molecule possesses two halogen atoms at different positions, which exhibit distinct reactivities. The chlorine atom at the C2-position of the oxazole ring is highly activated towards nucleophilic displacement due to the electronic effects of the adjacent oxygen and nitrogen atoms. The fluorine atom on the benzene ring is also activated towards nucleophilic aromatic substitution, albeit to a lesser extent, due to the presence of the ortho- and para-directing nitro group.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for this class of compounds. The electron-deficient nature of the benzoxazole ring, further enhanced by the nitro group, facilitates the attack of nucleophiles.

The chlorine atom at the C2 position is particularly labile and can be readily displaced by a variety of nucleophiles. This reaction proceeds through a Meisenheimer-like intermediate. The general mechanism involves the attack of a nucleophile on the C2 carbon, forming a tetrahedral intermediate, followed by the departure of the chloride ion to restore aromaticity.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether substituted benzoxazoles, respectively. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in the presence of a base.

Interactive Data Table: Nucleophilic Aromatic Substitution at C2

NucleophileReagentSolventTemperature (°C)Product
AmineR-NH2Ethanol25-502-Amino-6-fluoro-5-nitro-1,3-benzoxazole
AlkoxideR-ONaTHF0-252-Alkoxy-6-fluoro-5-nitro-1,3-benzoxazole
ThiolateR-SNaDMF252-Thioether-6-fluoro-5-nitro-1,3-benzoxazole

The fluorine atom at the C6 position can also undergo nucleophilic aromatic substitution, although it generally requires more forcing conditions compared to the C2-chloro substituent. The strong electron-withdrawing effect of the nitro group in the para position significantly activates the C-F bond towards nucleophilic attack.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of halogenated benzoxazoles. Reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the C2 and C6 positions.

For a successful cross-coupling reaction, the C-Cl bond at the C2 position can be activated. These reactions typically involve a palladium catalyst, a suitable ligand, and a base. For instance, in a Suzuki coupling, an organoboron reagent (R-B(OR)2) would be coupled with the benzoxazole to introduce a new alkyl, aryl, or vinyl group at the C2 position.

Interactive Data Table: Cross-Coupling Reactions

ReactionCoupling PartnerCatalystBaseProduct
SuzukiArylboronic acidPd(PPh3)4K2CO32-Aryl-6-fluoro-5-nitro-1,3-benzoxazole
StilleOrganostannanePdCl2(PPh3)2-2-Aryl/Alkyl-6-fluoro-5-nitro-1,3-benzoxazole
SonogashiraTerminal alkynePdCl2(PPh3)2/CuIEt3N2-Alkynyl-6-fluoro-5-nitro-1,3-benzoxazole

Transformations of the Nitro Grouphilarispublisher.com

The nitro group at the C5 position is a versatile functional group that can undergo a variety of transformations, significantly increasing the molecular diversity of the derivatives.

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry. wikipedia.org This conversion is crucial as the resulting amino group can be further functionalized. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also a classic and effective method. For milder conditions, reagents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) can be used.

Interactive Data Table: Reduction of the Nitro Group

ReagentSolventConditionsProduct
H2, Pd/CEthanolRoom Temperature, 1 atm5-Amino-2-chloro-6-fluoro-1,3-benzoxazole
Fe, HClEthanol/WaterReflux5-Amino-2-chloro-6-fluoro-1,3-benzoxazole
SnCl2·2H2OEthanolReflux5-Amino-2-chloro-6-fluoro-1,3-benzoxazole

Beyond reduction to the amine, the nitro group can be involved in other synthetic transformations. For instance, partial reduction can lead to the formation of nitroso or hydroxylamino derivatives under carefully controlled conditions. wikipedia.org These intermediates can be valuable for the synthesis of other heterocyclic systems.

Furthermore, the nitro group can be displaced by nucleophiles under certain conditions, although this is less common than substitution of the halogen atoms. This type of reaction, known as nucleophilic aromatic substitution of a nitro group (SNAr-NO2), typically requires highly activated substrates and strong nucleophiles.

Stability and Degradation Pathways in Diverse Chemical Environments

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information regarding the chemical reactivity, transformation, stability, or degradation pathways of the specific compound This compound .

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of its chemical properties as requested. The scientific community has not published studies on this particular substituted benzoxazole derivative.

Derivatization and Analogue Design Strategies Based on 2 Chloro 6 Fluoro 5 Nitro 1,3 Benzoxazole

Rationale for Structural Modification in Chemical Biology and Medicinal Chemistry Research

The core principle behind structural modification in medicinal chemistry is to systematically alter a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. The benzoxazole (B165842) nucleus is considered a "privileged" structure because it can interact with various biological targets. nih.gov Slight modifications to its substitution pattern can lead to significant changes in pharmacological effects. nih.gov

The rationale for modifying 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole is based on several key factors:

Bioisosterism: The benzoxazole core can act as a bioisostere of naturally occurring nucleic bases like guanine (B1146940) and adenine, potentially enabling interaction with the biopolymers of living systems. youtube.com

Modulation of Physicochemical Properties: The introduction of different functional groups allows for the fine-tuning of properties such as lipophilicity, polarity, and aqueous solubility. These parameters are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of analogues with systematic structural changes is fundamental to establishing SAR. For benzoxazoles, SAR studies have indicated that the presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) moieties, can enhance antimicrobial and antiproliferative activities. youtube.com The starting compound is already rich in such groups, making it an excellent platform for exploring these effects further.

Exploring Chemical Space: Derivatization allows for the exploration of the chemical space around the benzoxazole scaffold. By introducing a variety of substituents, researchers can probe the steric and electronic requirements of a biological target's binding pocket, potentially leading to the discovery of compounds with improved potency and selectivity. researchgate.net

Synthesis of Novel Substituted Benzoxazole Analogues

The structure of this compound offers two primary regions for synthetic modification: the electrophilic carbon at the 2-position of the oxazole (B20620) ring and the activated positions on the benzene (B151609) ring.

The chlorine atom at the 2-position of the benzoxazole ring is a good leaving group, making this position susceptible to nucleophilic substitution. This reactivity is a cornerstone for introducing a wide range of functional groups and building molecular diversity.

Nucleophilic Substitution Reactions: The 2-chloro group can be readily displaced by various nucleophiles, particularly amines, to form 2-aminobenzoxazole (B146116) derivatives. This reaction is a common strategy for building libraries of compounds for biological screening. youtube.comlibretexts.org For instance, 2-chlorobenzoxazole (B146293) can react with amino-sulfonic acids to yield N-substituted products. sigmaaldrich.com The reaction typically proceeds by the attack of the nucleophilic amine on the C2 carbon, leading to the displacement of the chloride ion.

Table 1: Examples of Nucleophilic Substitution at the 2-Position

NucleophileReagent ExampleResulting 2-Substituent
Primary AminesAniline-NH-Phenyl
Secondary AminesPiperidine-N(CH₂)₅
Alcohols/PhenolsSodium Methoxide-OCH₃
ThiolsSodium Thiophenolate-S-Phenyl

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Although direct C-H activation is an emerging strategy for arylating the 2-position of the parent benzoxazole, the presence of the 2-chloro group makes this compound an ideal substrate for classical cross-coupling. nih.gov These reactions allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the structural diversity of the resulting analogues. rsc.orgnih.gov

The benzene portion of the molecule is substituted with a nitro group at position 5 and a fluorine atom at position 6. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position is ortho to the activating nitro group, making it the most probable site for SNAr. Nucleophiles such as primary and secondary amines, alkoxides, and thiolates can displace the fluoride (B91410) ion. nih.gov This regioselectivity allows for the specific introduction of substituents at the C6 position while leaving the rest of the scaffold intact. Studies on analogous fluoro-nitro aromatic systems confirm that the fluorine atom is readily substituted under relatively mild conditions. beilstein-journals.orgnih.gov

It is also conceivable to introduce substituents at the 4-position, which is para to the nitro group. While the fluorine at C6 is generally more activated, reaction conditions could be tuned to achieve substitution at C4.

Table 2: Potential Substituent Variations on the Benzene Ring via SNAr

PositionLeaving GroupActivating GroupPotential NucleophilesResulting Substituent
6Fluoro (-F)5-Nitro (-NO₂)Amines, Alkoxides, Thiolates-NR₂, -OR, -SR
4Hydrogen (-H)5-Nitro (-NO₂)Strong Nucleophiles (Vicarious Substitution)-CH(CN)R, -NHR

Modification of Existing Substituents: Another derivatization strategy involves the chemical transformation of the existing nitro group. The reduction of the 5-nitro group to a 5-amino group introduces a new point of diversity. This resulting amine is a versatile functional handle that can be further modified through reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, halogens).

Combinatorial Chemistry Approaches in Benzoxazole Library Synthesis

Combinatorial chemistry is a powerful paradigm for rapidly generating large numbers of compounds for high-throughput screening. The predictable and robust reactivity of the this compound scaffold makes it an excellent candidate for combinatorial library synthesis.

A typical combinatorial approach would involve a multi-well plate format where the core scaffold is reacted with a diverse set of building blocks. For instance:

Scaffold Approach: An array of diverse amines could be reacted with the 2-chloro position of the starting benzoxazole in parallel to generate a library of 2-amino-6-fluoro-5-nitro-1,3-benzoxazoles.

Sequential Derivatization: A library could be generated through a multi-step sequence. First, the 2-chloro group is displaced with a single nucleophile. Subsequently, the 6-fluoro position could be reacted with an array of different nucleophiles, or the 5-nitro group could be reduced and then reacted with a set of acylating agents. This approach allows for the creation of highly complex and diverse libraries from a single starting material.

These high-throughput synthetic strategies, whether in solution-phase or on solid support, enable the efficient exploration of the SAR for the benzoxazole class, accelerating the identification of novel compounds with desired biological activities.

Structure Activity Relationship Sar and Mechanistic Research of Benzoxazole Derivatives

Methodologies for Investigating Structure-Activity Relationships

Understanding the relationship between a molecule's structure and its biological activity is fundamental to modern drug discovery. For benzoxazole (B165842) derivatives, including 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole, researchers employ a combination of ligand-based and structure-based design principles to guide the synthesis of more potent and selective agents. researchgate.netchemistryjournal.net

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of molecules known to interact with the target of interest. By identifying common structural features, or pharmacophores, that are essential for activity, new molecules can be designed and synthesized. For the benzoxazole class, this involves comparing the activities of various derivatives to build a model that predicts the biological response. nih.govnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are central to this approach, correlating physicochemical properties of the molecules with their biological activities. researchgate.netresearchgate.net

Structure-based drug design, conversely, depends on the known three-dimensional structure of the biological target, which is often a protein or enzyme. researchgate.net Using techniques like X-ray crystallography or NMR spectroscopy, the precise binding mode of a ligand within the active site of a target can be determined. This information allows for the rational design of new derivatives with improved binding affinity and selectivity. nih.gov Molecular docking and molecular dynamics simulations are powerful computational tools used in this approach to predict how a molecule like this compound might interact with a specific biological target. nih.govrsc.org

The electronic properties of substituents on the benzoxazole ring play a critical role in defining the molecule's interaction with its biological targets. researchgate.net Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence a molecule's acidity, basicity, and ability to participate in hydrogen bonding or other non-covalent interactions. jocpr.comnih.gov

In the case of this compound, the substituents are all strongly electron-withdrawing. The nitro (-NO2), chloro (-Cl), and fluoro (-F) groups decrease the electron density of the aromatic system. This can enhance interactions with electron-rich pockets in a biological target and can also influence the molecule's pharmacokinetic properties. esisresearch.org Studies on various benzoxazole derivatives have shown that the presence of electron-withdrawing groups can lead to increased antimicrobial and antiproliferative activities. researchgate.netjocpr.com For instance, the presence of chlorine or nitro groups has been shown to increase the potency of benzazole derivatives against Candida albicans. esisresearch.org

Substituent GroupElectronic EffectPotential Impact on Biological Activity
Nitro (-NO2)Strong Electron-WithdrawingCan enhance antimicrobial and antiproliferative activities. researchgate.netesisresearch.org
Chloro (-Cl)Electron-WithdrawingOften associated with increased biological potency. jocpr.comesisresearch.org
Fluoro (-F)Electron-WithdrawingCan improve metabolic stability and binding affinity. jocpr.com
Methoxy (-OCH3)Electron-DonatingMay modulate activity differently depending on position and target. nih.gov
Methyl (-CH3)Electron-DonatingCan influence lipophilicity and steric interactions. researchgate.net

Mechanistic Probes for Investigating Biological Interactions

To understand how a compound exerts its biological effects, researchers use various mechanistic probes. These studies are crucial for identifying the molecular targets of a drug and for elucidating the specific interactions that lead to a biological response.

Enzyme inhibition is a common mechanism of action for many drugs. xenotech.com For benzoxazole derivatives, a number of enzymes have been identified as potential targets, including DNA gyrase, vascular endothelial growth factor receptor-2 (VEGFR-2), and monoamine oxidase (MAO). nih.govtandfonline.comresearchgate.net Enzyme inhibition studies are typically conducted in vitro using purified enzymes and a substrate. The ability of a compound to inhibit the enzyme's activity is measured, often by determining the half-maximal inhibitory concentration (IC50). nih.gov For a compound like this compound, its potential to inhibit such enzymes would be a primary area of investigation to determine its mechanism of action.

Potential Enzyme TargetTherapeutic AreaRelevance for Benzoxazoles
DNA GyraseAntibacterialA known target for antibacterial benzoxazole derivatives. nih.gov
VEGFR-2AnticancerInhibition of this kinase is a strategy in cancer therapy. tandfonline.comnih.gov
Monoamine Oxidase (MAO)Neurological DisordersBenzoxazoles have been developed as potent MAO inhibitors. researchgate.net
CholinesterasesNeurodegenerative DiseasesSome heterocyclic compounds are designed as cholinesterase inhibitors. mdpi.comnih.gov

The biological activity of a compound is ultimately determined by its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net

Theoretical Frameworks for Predicting Biological Activity of Benzoxazoles

In addition to experimental methods, theoretical frameworks are invaluable for predicting the biological activity of novel compounds and for guiding the drug design process.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzoxazole derivatives, QSAR models have been developed to predict their antimicrobial and anticancer activities. researchgate.netnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical equation that can predict the activity of new, untested compounds.

Molecular docking and molecular dynamics simulations are other key theoretical tools. nih.govrsc.org Docking predicts the preferred orientation of a molecule when bound to a receptor, while molecular dynamics simulates the movement of the molecule and the receptor over time, providing a more dynamic picture of the interaction. These methods would be instrumental in predicting the potential biological targets for this compound and in understanding the key interactions that govern its activity.

Advanced Characterization Techniques in Benzoxazole Research

Spectroscopic Analysis for Rigorous Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary method for elucidating the precise arrangement of atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum is expected to provide key insights into the electronic environment of the aromatic protons. The benzoxazole (B165842) ring system possesses two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents. The fluorine atom would also introduce characteristic splitting patterns (coupling) to the adjacent proton, providing definitive evidence for their relative positions.

¹³C NMR: The carbon NMR spectrum would complement the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the benzene (B151609) ring would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the fluorine would exhibit a large one-bond C-F coupling constant, a diagnostic feature in ¹³C NMR. The carbon at the 2-position, bonded to the chlorine atom, would also have a characteristic chemical shift.

Expected NMR Data (Hypothetical):

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹H7.5 - 8.5Doublet of doubletsJ(H,F) and J(H,H)
¹³C100 - 160Singlets and Doublets (due to C-F coupling)J(C,F)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), corresponding to the intact molecule. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom, with the (M+2)⁺ peak having approximately one-third the intensity of the M⁺ peak.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₂ClFN₂O₃). This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Expected Mass Spectrometry Data:

Technique Expected m/z Value Information Obtained
MS (EI)[M]⁺ and [M+2]⁺Molecular weight and chlorine presence
HRMS (ESI)Precise m/z of [M+H]⁺ or [M-H]⁻Exact molecular formula

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of the bonds within the molecule provide a characteristic "fingerprint."

Key expected absorption bands would include:

Aromatic C-H stretching: Around 3100-3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=N stretching of the oxazole (B20620) ring: Around 1650-1550 cm⁻¹.

C-O-C stretching of the oxazole ring: Around 1250-1020 cm⁻¹.

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

C-F stretching: A strong band usually in the 1400-1000 cm⁻¹ region.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
Asymmetric NO₂ Stretch1550 - 1500
Symmetric NO₂ Stretch1350 - 1300
C=N Stretch1650 - 1550
C-F Stretch1400 - 1000

Crystallographic Studies for Solid-State Structure Determination

To unequivocally determine the three-dimensional arrangement of atoms and the intermolecular interactions in the solid state, crystallographic studies, particularly X-ray diffraction, are the gold standard.

X-ray Diffraction Analysis of Benzoxazole Crystals

Hypothetical Crystal Data Table:

Parameter Hypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.0
b (Å)10.0
c (Å)15.0
α (°)90
β (°)90
γ (°)90
Z4

Conformational Analysis in the Solid State

The crystal structure would reveal the preferred conformation of the molecule in the solid state. Of particular interest would be the orientation of the nitro group relative to the plane of the benzoxazole ring system. Due to steric hindrance with the adjacent fluorine atom, the nitro group may be twisted out of the plane of the aromatic ring. X-ray diffraction data would quantify this dihedral angle precisely. Furthermore, the analysis would elucidate any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the crystal lattice.

Emerging Research Areas and Potential Applications of Benzoxazole Derivatives

Research into Pharmaceutical Lead Compounds and Drug Discovery Intermediates

Benzoxazole (B165842) derivatives are a well-established class of pharmacologically active compounds, and the unique substitution pattern of 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole makes it a promising candidate for further investigation in drug discovery. The benzoxazole nucleus is a common feature in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. ijrrjournal.com

Antimicrobial and Antifungal Activity: The search for novel antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Benzoxazole derivatives have shown considerable promise in this field. For instance, various substituted benzoxazoles have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The presence of halogen and nitro groups, as seen in this compound, can enhance the antimicrobial efficacy of a compound.

Anticancer and Anti-inflammatory Potential: The benzoxazole scaffold is also a key component in the design of novel anticancer and anti-inflammatory drugs. tandfonline.com Derivatives of this heterocyclic system have been shown to inhibit various enzymes and cellular processes implicated in cancer and inflammation. The specific substituents on the benzoxazole ring play a crucial role in determining the potency and selectivity of these compounds. The electron-withdrawing nature of the nitro and fluoro groups in this compound could be advantageous in the design of targeted therapies.

Table 1: Examples of Biologically Active Benzoxazole Derivatives

Compound Class Biological Activity Reference
Substituted Benzoxazoles Antibacterial, Antifungal nih.gov
Benzoxazole Derivatives Anticancer, Anti-inflammatory ijrrjournal.comtandfonline.com
2-Amino-benzothiazoles Anti-inflammatory, Antidiabetic

Agrochemistry and Crop Protection Research Applications

The development of new and effective agrochemicals is essential for ensuring global food security. Benzoxazole derivatives have emerged as a promising class of compounds in the field of crop protection. Their diverse biological activities extend to herbicidal, fungicidal, and insecticidal properties.

Herbicidal Activity: Certain benzoxazole derivatives have been investigated for their potential as herbicides. The structural features of these compounds can be tailored to target specific weeds while exhibiting selectivity towards crops. The unique combination of substituents in this compound suggests that it could serve as a lead structure for the development of novel herbicides.

Fungicidal and Insecticidal Applications: Fungal pathogens and insect pests pose significant threats to agricultural productivity. Research has shown that benzoxazole and related benzothiazole derivatives can exhibit potent fungicidal and insecticidal activities. amazonaws.com The fluorine and nitro groups are known to enhance the efficacy of many pesticides, making this compound a compound of interest for the synthesis of new crop protection agents. For example, the related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid has been used as a precursor in the synthesis of antitubercular agents, highlighting the reactivity of such substituted aromatic systems. researchgate.netnih.gov

Material Science Research and Functional Materials Development

The unique photophysical and electronic properties of benzoxazole derivatives have led to their exploration in the field of material science. These compounds are being investigated for their potential use in a variety of advanced materials.

Fluorinated Polybenzoxazoles: The incorporation of fluorine atoms into polymer backbones can significantly enhance their properties, such as thermal stability and processability, while lowering the dielectric constant. Fluorine-containing polybenzoxazoles are being explored for applications in microelectronics, where materials with low dielectric constants are required to minimize signal delay and power consumption. The 6-fluoro substituent in this compound suggests its potential as a monomer for the synthesis of such high-performance polymers.

Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives are also being investigated for their use in organic light-emitting diodes (OLEDs). Their inherent fluorescence and tunable electronic properties make them suitable candidates for use as emitters or host materials in OLED devices. The specific substituents on the benzoxazole ring can be modified to achieve desired emission colors and improve device efficiency.

Applications in Catalyst Development for Organic Transformations

While much of the research on benzoxazoles focuses on their synthesis using various catalysts, there is growing interest in the application of benzoxazole derivatives themselves as ligands or components of catalytic systems. organic-chemistry.orgijpbs.com The nitrogen atom in the oxazole (B20620) ring can coordinate with metal centers, making benzoxazole derivatives attractive candidates for the development of novel catalysts.

The synthesis of the benzoxazole core often involves the condensation of 2-aminophenols with various reagents, a reaction that can be catalyzed by a range of substances from metal nanoparticles to Brønsted acids. acs.orgnih.gov The reactivity of the chloro- and nitro-substituted benzene (B151609) ring in this compound could be exploited in the design of new catalytic processes. For instance, the chloro group at the 2-position can be displaced by other functional groups, allowing for the attachment of the benzoxazole moiety to a catalytic support or a larger molecular framework.

Development as Chemical Biology Probes and Imaging Agents

The inherent fluorescence of many benzoxazole derivatives has led to their development as probes for various biological applications. researchgate.net These compounds can be designed to selectively bind to specific biomolecules or to report on their local environment through changes in their fluorescence properties.

Fluorescent Probes for Disease Diagnosis: Benzoxazole-based fluorescent probes are being developed for the detection and imaging of disease biomarkers. For example, certain derivatives have shown promise as imaging agents for amyloid-beta plaques, which are a hallmark of Alzheimer's disease. The fluorescence properties of these probes can be fine-tuned by altering the substituents on the benzoxazole ring system.

Table 2: Key Precursor Compounds for Benzoxazole Derivatives

Compound Name CAS Number Molecular Formula Use
This compound 1935930-14-5 C7H2ClFN2O3 Intermediate for synthesis
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid Not available in provided context C8H3ClF3NO4 Precursor for antitubercular agents
2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole Not available in provided context C7H4ClFN2S Intermediate for biologically active compounds
2-(chloromethyl)-5-nitro-1,3-benzoxazole 119198-10-6 C8H5ClN2O3 Intermediate in synthesis
2-chloro-4-fluoro-5-nitrobenzoic acid 114776-15-7 C7H3ClFNO4 Intermediate in synthesis
5-Chloro-6-nitro-1,3-benzoxazole 116549-11-2 C7H3ClN2O3 Intermediate in synthesis
Benzoxazole, 2-amino-5-chloro-6-hydroxy- 1750-46-5 C7H5ClN2O2 Intermediate in synthesis
5-chloro-6-nitro-1,3-benzoxazole-2-thiol 199293-10-2 C7H3ClN2O3S Intermediate in synthesis

Future Directions and Challenges in 2 Chloro 6 Fluoro 5 Nitro 1,3 Benzoxazole Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

A primary challenge in the study of 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole is the development of efficient and sustainable synthetic methodologies. Traditional methods for benzoxazole (B165842) synthesis often involve harsh reaction conditions, toxic reagents, and multi-step procedures that can be inefficient and environmentally detrimental. nih.govrsc.org Future research will likely focus on the development of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of exploration will include:

One-Pot Syntheses: Designing multi-component reactions where the benzoxazole core is assembled in a single step from readily available starting materials would significantly improve efficiency. organic-chemistry.org

Catalytic Methods: The use of novel catalysts, including transition metals, organocatalysts, and biocatalysts, could enable milder reaction conditions and higher selectivity. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive avenue for the production of this compound.

The successful development of such methods will be crucial for making this compound more accessible for further research and potential applications.

Advanced Mechanistic Studies of Molecular Interactions and Biological Pathways

Understanding how this compound interacts with biological systems at a molecular level is paramount to unlocking its therapeutic potential. The presence of electron-withdrawing groups (chloro, fluoro, and nitro) on the benzoxazole scaffold suggests that it may act as an electrophile and participate in various biological interactions. The benzoxazole nucleus itself is a common feature in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.govnih.gov

Future mechanistic studies should aim to:

Identify Biological Targets: High-throughput screening and proteomics approaches can be employed to identify specific enzymes, receptors, or other biomolecules that interact with the compound. Benzoxazole derivatives have been shown to inhibit enzymes such as cholinesterases. nih.gov

Elucidate Modes of Action: Detailed biochemical and cellular assays will be necessary to understand the downstream effects of these interactions and the specific pathways that are modulated. The nitroaromatic moiety, for instance, is a key feature in some antibacterial agents. nih.gov

Computational Modeling: Molecular docking and dynamics simulations can provide insights into the binding modes of this compound with its biological targets, guiding the design of more potent and selective analogues.

A thorough understanding of its mechanism of action will be essential for any future therapeutic development.

Rational Design of Highly Selective Benzoxazole Analogues with Desired Research Profiles

Building on the knowledge gained from synthetic and mechanistic studies, the rational design of new benzoxazole analogues will be a key future direction. The goal will be to optimize the properties of this compound for specific applications, whether as a therapeutic agent, a diagnostic tool, or a material component.

This will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzoxazole ring and evaluating the impact on biological activity and other properties. The presence and position of fluorine, for example, are known to significantly influence the biological activity of benzazole compounds. nih.govresearchgate.net

Targeted Modifications: Altering the structure to enhance selectivity for a particular biological target, thereby reducing off-target effects and potential toxicity.

Improving Physicochemical Properties: Modifying the molecule to improve its solubility, stability, and pharmacokinetic profile for in vivo applications.

The ability to fine-tune the molecular architecture of benzoxazole derivatives will be critical for translating the initial promise of this compound into practical applications.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to drug discovery and materials science. These powerful computational tools can accelerate the research and development process for compounds like this compound.

Potential applications of AI and ML include:

Predictive Modeling: Developing algorithms to predict the biological activity, toxicity, and physicochemical properties of novel benzoxazole analogues based on their chemical structure.

De Novo Design: Using generative models to design new molecules with desired properties from scratch.

Synthesis Planning: AI-powered retrosynthesis tools can help chemists devise the most efficient synthetic routes to target molecules.

By integrating AI and ML into the research workflow, scientists can more rapidly identify promising candidates and optimize their properties, saving time and resources.

Exploration of Green Chemistry Principles in Benzoxazole Synthesis and Application

As with all areas of chemical research, there is a growing emphasis on sustainability and environmental responsibility. The future of this compound research must incorporate the principles of green chemistry.

This includes:

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the benzoxazole core.

Solvent Selection: Employing safer and more environmentally benign solvents, or developing solvent-free reaction conditions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Energy Efficiency: Utilizing energy-efficient technologies such as microwave or ultrasound irradiation to drive reactions. nih.gov

By embracing green chemistry, the research and potential future applications of this compound can be pursued in a manner that is both scientifically rigorous and environmentally conscious.

Q & A

Q. Advanced Methodological Approach :

  • Regioselective Nitration : Introduce the nitro group at position 5 using mixed-acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts. Pre-functionalization with electron-withdrawing groups (e.g., Cl, F) directs nitration regioselectivity .
  • Cyclization : Employ TiCl₃OTf in ethanol at room temperature for benzoxazole ring formation, a method validated for analogous nitro-substituted benzoxazoles .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (>70%) requires inert atmosphere conditions to prevent hydrolysis of intermediates .

How can spectroscopic and computational methods resolve structural ambiguities in substituted benzoxazoles?

Q. Advanced Data Analysis :

  • Mass Spectrometry : Compare experimental exact mass (e.g., 274.031683 for C₁₂H₆ClF₃O₂) with theoretical values to confirm molecular formula. High-resolution mass spectrometry (HRMS) is critical for distinguishing isotopic patterns .
  • NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine substitution patterns and ¹H-¹³C HMBC to verify nitro group positioning. Solvent choice (e.g., DMSO-d₆) enhances signal resolution for aromatic protons .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict IR and NMR spectra, cross-referencing with experimental data to resolve discrepancies .

What strategies are recommended for evaluating the antimicrobial activity of nitro-substituted benzoxazoles?

Q. Experimental Design :

  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution methods. Include standard drugs (e.g., ampicillin) as positive controls .
  • Dose-Response Analysis : Determine minimum inhibitory concentrations (MICs) via microbroth dilution. Use triplicate trials and statistical validation (e.g., ANOVA) to ensure reproducibility .
  • Mechanistic Studies : Assess membrane disruption via fluorescence microscopy (propidium iodide uptake) or enzyme inhibition assays targeting bacterial topoisomerases .

How can researchers address contradictions in spectral data for nitro-substituted benzoxazoles?

Q. Contradiction Resolution Framework :

  • Cross-Technique Validation : Combine LC-MS, NMR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, conflicting NOE signals can be clarified via crystallographic data .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify NMR splitting patterns and confirm substitution sites .
  • Literature Benchmarking : Compare data with structurally characterized analogs (e.g., 5-Chloro-6-nitro-3H-benzooxazol-2-one, CAS 27087-06-5) to identify systematic errors .

What factors influence the regioselectivity of nitration in halogenated benzoxazoles?

Q. Mechanistic Insights :

  • Electronic Effects : Electron-withdrawing groups (Cl, F) at positions 2 and 6 deactivate the ring, directing nitration to position 5. Computational modeling (e.g., Fukui indices) predicts reactivity hotspots .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DCM) at subambient temperatures (−10°C) favor kinetic control, minimizing polysubstitution .
  • Catalytic Additives : Use zeolites or Lewis acids (e.g., FeCl₃) to enhance regioselectivity in challenging substrates .

How can the stability of this compound be assessed under varying conditions?

Q. Stability Protocol :

  • Thermal Analysis : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Analogous benzoxazoles exhibit stability up to 200°C .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., nitro group reduction) using LC-MS .
  • Light Sensitivity : Perform photostability tests under ICH Q1B guidelines (UV/visible light exposure) to assess structural integrity .

What approaches are effective for designing analogs to study structure-activity relationships (SAR)?

Q. SAR Strategy :

  • Substituent Variation : Replace Cl/F with bromine or methyl groups to probe electronic and steric effects. For example, 5,7-Dichloro-1,3-benzoxazole derivatives showed enhanced antifungal activity .
  • Bioisosteric Replacement : Substitute the nitro group with sulfonamide or cyano groups to modulate bioavailability and target interactions .
  • In Silico Screening : Use molecular docking (AutoDock Vina) against bacterial enzymes (e.g., dihydrofolate reductase) to prioritize analogs for synthesis .

What green chemistry methods can be applied to synthesize nitrobenzoxazoles?

Q. Eco-Friendly Synthesis :

  • Solvent-Free Reactions : Utilize microwave-assisted synthesis to reduce reaction times and eliminate solvents. For example, analogous benzoxazoles were synthesized in 15 minutes at 100°C .
  • Catalytic Systems : Employ recyclable catalysts (e.g., Fe₃O₄ nanoparticles) for nitro group introduction, achieving >90% atom economy .
  • Waste Minimization : Use aqueous workup and biodegradable solvents (e.g., cyclopentyl methyl ether) to align with GREEN MOTION metrics .

Which chromatographic techniques are most suitable for purity analysis of nitrobenzoxazoles?

Q. Analytical Methodology :

  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) with photodiode array detection (λ = 254 nm). Calibrate against USP reference standards for quantification .
  • TLC Validation : Employ silica gel plates (hexane:ethyl acetate 7:3) with UV visualization at 366 nm. Compare Rf values to authenticated samples .
  • Impurity Profiling : Identify trace impurities (<0.1%) via UPLC-QTOF-MS, referencing databases like PubChem for structural assignments .

How does the nitro group influence the reactivity of benzoxazoles in subsequent functionalizations?

Q. Reactivity Analysis :

  • Electrophilic Substitution : The nitro group deactivates the ring, directing further substitutions to meta positions. For example, Suzuki coupling with aryl boronic acids requires Pd(OAc)₂ and SPhos ligand for cross-coupling at position 4 .
  • Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to 5-amino derivatives for peptide conjugation .
  • Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) under anhydrous conditions to substitute chlorine at position 2, confirmed by ¹³C NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.